Molecular Weight and Hydrophobicity Comparison: Benzylamino vs. Amino Analog
The target compound, with a benzylamino substituent, exhibits a significantly higher molecular weight (303.4 g/mol) and lipophilicity (XLogP3-AA 3.6) compared to its 4-amino analog, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate [1]. This difference is critical for applications where increased lipophilicity is desired for membrane permeability or to modulate target binding kinetics.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 303.4 g/mol |
| Comparator Or Baseline | Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: 213.26 g/mol |
| Quantified Difference | Difference of +90.14 g/mol (a 42.3% increase) |
| Conditions | Computed property data from PubChem database entries [1][2]. |
Why This Matters
The substantial increase in molecular weight and lipophilicity directly influences the compound's utility as a building block for generating more complex, drug-like molecules with distinct physicochemical profiles.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 295705, Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate. Accessed Apr. 18, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 230016, Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate. Accessed Apr. 18, 2026. View Source
